

# Use of 2-Bromo-5-fluoro-4-nitrophenol in medicinal chemistry

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## Compound of Interest

Compound Name: **2-Bromo-5-fluoro-4-nitrophenol**

Cat. No.: **B1375311**

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An Application Guide for the Strategic Utilization of **2-Bromo-5-fluoro-4-nitrophenol** in Medicinal Chemistry

## Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. **2-Bromo-5-fluoro-4-nitrophenol** has emerged as a highly valuable intermediate, offering a unique combination of reactive sites and modulating functional groups on a stable aromatic core.<sup>[1]</sup> Its polysubstituted nature, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.<sup>[1]</sup> The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.<sup>[2][3]</sup>

This guide provides an in-depth exploration of **2-Bromo-5-fluoro-4-nitrophenol**, detailing its properties, strategic applications, and field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic campaigns.

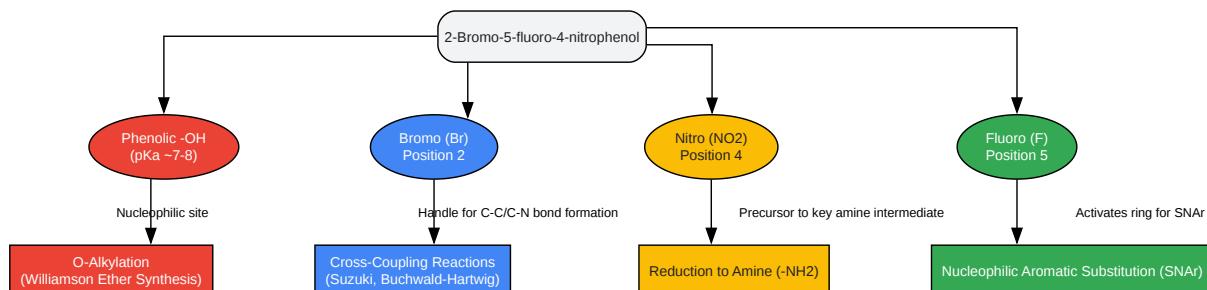
## Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

Property	Value	Reference
CAS Number	1369139-60-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>3</sub>	[1][4]
Molecular Weight	236.00 g/mol	[1]
Appearance	White to light yellow solid	
Melting Point	124-127 °C	
Canonical SMILES	C1=C(C(=CC(=C1O)Br)F)-- INVALID-LINK--[O-]	[4]

## Strategic Importance in Medicinal Chemistry

The utility of **2-Bromo-5-fluoro-4-nitrophenol** stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to achieve desired synthetic outcomes.



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Caption: Functional group analysis of **2-Bromo-5-fluoro-4-nitrophenol**.

- Phenolic Hydroxyl Group: This acidic proton provides a handle for O-alkylation or O-arylation reactions to form ethers, a common linkage in drug molecules.

- Bromine Atom: Positioned ortho to the hydroxyl group, the bromine is an excellent leaving group and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
- Nitro Group: The electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution (SNAr). Furthermore, it can be readily reduced to an aniline derivative, providing a crucial primary amine for subsequent amide bond formation, sulfonylation, or diazotization reactions.
- Fluorine Atom: The fluorine atom enhances the electrophilicity of the aromatic ring, further facilitating SNAr reactions. In the final drug molecule, the C-F bond can improve metabolic stability and modulate pKa and lipophilicity, often leading to enhanced cell permeability and target binding affinity.<sup>[2][3]</sup>

This multi-functional nature makes **2-Bromo-5-fluoro-4-nitrophenol** a valuable precursor for synthesizing complex heterocyclic systems, such as isoindolinones and thienopyrimidine diones, which are prominent scaffolds in drug discovery.

## Application Protocols: From Intermediate to Core Structure

The following protocols are presented as robust, validated methods for key transformations of **2-Bromo-5-fluoro-4-nitrophenol**.

### Protocol 1: Reduction of the Nitro Group to Synthesize 2-Bromo-5-fluoro-4-amino-phenol

This protocol details the selective reduction of the nitro group to an amine, a critical step in converting the starting material into a versatile intermediate for further elaboration. The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for this transformation.

Materials and Reagents:

- **2-Bromo-5-fluoro-4-nitrophenol** (1.0 eq)

- Iron powder (<100 mesh) (5.0 eq)
- Ammonium chloride (NH<sub>4</sub>Cl) (0.2 eq)
- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Celite®

#### Experimental Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **2-Bromo-5-fluoro-4-nitrophenol** (e.g., 5.0 g, 21.2 mmol), ethanol (100 mL), and water (25 mL).
- Addition of Reagents: Add iron powder (e.g., 11.8 g, 212 mmol) and ammonium chloride (e.g., 0.23 g, 4.2 mmol) to the suspension.
  - Causality Insight: Ammonium chloride serves as a mild proton source and helps to activate the surface of the iron powder, facilitating the reduction process.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
- Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and then ethyl acetate.

- Trustworthiness Check: A thorough wash is critical to ensure quantitative recovery of the product from the inorganic byproducts. c. Combine the filtrates and concentrate under reduced pressure to remove the organic solvents. d. To the remaining aqueous residue, add ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: The crude 2-Bromo-5-fluoro-4-amino-phenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.



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Caption: Workflow for the reduction of **2-Bromo-5-fluoro-4-nitrophenol**.

## Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol demonstrates the functionalization of the phenolic hydroxyl group, a common strategy to introduce side chains that can interact with biological targets or improve pharmacokinetic properties.

Materials and Reagents:

- **2-Bromo-5-fluoro-4-nitrophenol** (1.0 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (1.5 eq)
- Alkyl halide (e.g., Ethyl iodide) (1.2 eq)
- N,N-Dimethylformamide (DMF), anhydrous

- Diethyl ether (Et<sub>2</sub>O)
- Water

#### Experimental Procedure:

- Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve **2-Bromo-5-fluoro-4-nitrophenol** (e.g., 2.36 g, 10.0 mmol) in anhydrous DMF (40 mL).
- Base Addition: Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol). Stir the suspension at room temperature for 20 minutes.
  - Causality Insight: K<sub>2</sub>CO<sub>3</sub> is a suitable base to deprotonate the phenol, forming the corresponding phenoxide in situ. DMF is an excellent polar aprotic solvent for this S<sub>N</sub>2 reaction, promoting the nucleophilicity of the phenoxide.
- Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.87 g, 12.0 mmol) dropwise to the mixture.
- Reaction Execution: Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.
- Work-up and Isolation: a. Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water. b. Extract the aqueous mixture three times with diethyl ether.
  - Trustworthiness Check: The product is significantly more non-polar than the starting phenol, facilitating extraction into a less polar solvent like diethyl ether. c. Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The resulting crude ether can be purified by flash column chromatography on silica gel to yield the pure O-alkylated product.

## Safety and Handling

**2-Bromo-5-fluoro-4-nitrophenol** must be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[5]
  - Eye Contact: Rinse cautiously with water for several minutes.[5]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
  - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]

## Conclusion

**2-Bromo-5-fluoro-4-nitrophenol** is a powerful and versatile building block for medicinal chemistry. Its strategically positioned functional groups offer a predictable and controllable platform for the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery programs, paving the way for the development of next-generation therapeutics.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)